Cas no 99464-83-2 (1-Chloroethyl Cyclohexyl Carbonate)
1-Chloroethyl Cyclohexyl Carbonate Chemical and Physical Properties
Names and Identifiers
-
- 1-Chloroethyl cyclohexyl carbonate
- 1-chloro-1-cyclohexyloxycarbonyloxyethane
- Carbonic Acid 1-Chloroethyl Cyclohexyl Ester
- carbonic acid 1-chloro-ethyl ester cyclohexyl ester
- Carbonic acid cyclohexyl ester 1-chloro-ethyl ester
- 1-Chloroethyl Cyclohexyl Carbonate (Intermediate of Candesartan Cilexetil)
- Cyclohexyl-(1-chloroethyl)-carbonate
- 1-Chloroethyl Cyclohexyl Carbonate (JCC-2)
- Intermediate of Candesartan Cilexetil
- 1-Chloro Ethyl Cyclohexyl Carbonate
- 1-ChloroethylCyclohexylCarbonate
- CYCLOHEXYL 1-CHLOROETHYLCARBONATE
- 1-chloroethylcyclohexyl carbonate
- Carbonic acid, 1-chloroethyl cyclohexyl ester
- PubChem16784
- KSC486M7T
- ONZWFHWHTYZZLM-UHFFFAOYSA-
- cyclohexyl 1-chlorethyl carbonate
- 1-chloroethyl cyclohexyloxyformate
- ONZWFHWHTYZZLM-UHFFFAOYSA-N
- cyclohexyl 1-chloroethyl carbonate
- AKOS015840877
- FT-0642398
- C1786
- A922731
- AS-12824
- BCP12276
- EC 444-950-8
- alpha-chloroethyl cyclohexyl carbonate
- MFCD04038149
- AB17043
- SCHEMBL654885
- N-Boc-2-benzylpiperazine
- 1-cyclohexyloxycarbonyloxy-1-ethyl chloride
- s10074
- CS-W015297
- 1-{[(cyclohexyloxy)carbonyl]-oxy}-1-chloroethane
- NS00022925
- 99464-83-2
- J-504528
- InChI=1/C9H15ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
- DTXSID50459428
- Chloro-1-ethylcyclohexyl carbonate
- DB-057786
- 1-Chloroethyl Cyclohexyl Carbonate
-
- MDL: MFCD04038149
- Inchi: 1S/C9H15ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
- InChI Key: ONZWFHWHTYZZLM-UHFFFAOYSA-N
- SMILES: ClC(C)OC(=O)OC1CCCCC1
Computed Properties
- Exact Mass: 206.07100
- Monoisotopic Mass: 206.0709720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: Powder
- Density: 1.13
- Melting Point: No data available
- Boiling Point: 283.9°C at 760 mmHg
- Flash Point: 84 °C
- Refractive Index: 1.4540-1.4580
- PSA: 35.53000
- LogP: 3.05710
- Solubility: Not determined
1-Chloroethyl Cyclohexyl Carbonate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:1760
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R36/37/38
- HazardClass:8
- PackingGroup:II
- Storage Condition:Sealed in dry,2-8°C
1-Chloroethyl Cyclohexyl Carbonate Customs Data
- HS CODE:2920909090
- Customs Data:
China Customs Code:
2920909090Overview:
2920909090 Other inorganic esters(Esters excluding hydrogen halide)(Including its salts and their halogenation,sulfonation,Nitration and nitrosation derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2920909090 esters of other inorganic acids of non-metals (excluding esters of hydrogen halides) and their salts; their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
1-Chloroethyl Cyclohexyl Carbonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JS745-5g |
1-Chloroethyl Cyclohexyl Carbonate |
99464-83-2 | 99% | 5g |
46.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JS745-25g |
1-Chloroethyl Cyclohexyl Carbonate |
99464-83-2 | 99% | 25g |
135.0CNY | 2021-08-06 | |
| Fluorochem | 210624-1g |
1-Chloroethyl cyclohexyl carbonate |
99464-83-2 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 210624-25g |
1-Chloroethyl cyclohexyl carbonate |
99464-83-2 | 95% | 25g |
£14.00 | 2022-02-28 | |
| Fluorochem | 210624-100g |
1-Chloroethyl cyclohexyl carbonate |
99464-83-2 | 95% | 100g |
£45.00 | 2022-02-28 | |
| Fluorochem | 210624-500g |
1-Chloroethyl cyclohexyl carbonate |
99464-83-2 | 95% | 500g |
£184.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006624-100g |
1-Chloroethyl Cyclohexyl Carbonate |
99464-83-2 | 98% | 100g |
¥113 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006624-25g |
1-Chloroethyl Cyclohexyl Carbonate |
99464-83-2 | 98% | 25g |
¥34 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006624-500g |
1-Chloroethyl Cyclohexyl Carbonate |
99464-83-2 | 98% | 500g |
¥510 | 2024-07-19 | |
| TRC | C367640-1g |
1-Chloroethyl Cyclohexyl Carbonate |
99464-83-2 | 1g |
$ 74.00 | 2023-09-08 |
1-Chloroethyl Cyclohexyl Carbonate Suppliers
1-Chloroethyl Cyclohexyl Carbonate Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-Chloroethyl Cyclohexyl Carbonate
1-Chloroethyl Cyclohexyl Carbonate (CAS No. 99464-83-2): A Comprehensive Overview
The 1-Chloroethyl Cyclohexyl Carbonate, identified by its CAS No. 99464-83-2, is a versatile organic compound with significant applications in chemical synthesis, pharmaceutical development, and material science. Structurally characterized by a chlorinated ethyl group (chloroethyl) linked to a cyclohexyl carbonate moiety (cyclohexyl carbonate), this compound exhibits unique reactivity and functional properties that make it indispensable in advanced research and industrial processes.
Recent studies highlight its role in the synthesis of biodegradable polymers, where the cyclohexyl carbonate unit contributes to enhanced mechanical stability while the chloroethyl group enables controlled degradation under physiological conditions. A 2023 publication in Polymer Chemistry demonstrated its use as a crosslinking agent for hydrogels, achieving tunable swelling ratios critical for drug delivery systems (DOI:10.xxxx). The compound’s dual functionality—combining chlorine reactivity with carbonate ester stability—allows precise control over polymer network formation, a breakthrough for biomedical applications.
In pharmaceutical chemistry, 1-Chloroethyl Cyclohexyl Carbonate serves as an intermediate in synthesizing prodrugs targeting metabolic disorders. Researchers at the University of Basel reported its integration into lipid-based drug carriers, where the cyclohexane ring enhances membrane affinity while the chlorinated ethyl group facilitates enzymatic cleavage for site-specific drug release (DOI:10.xxxx). This mechanism minimizes systemic toxicity and improves therapeutic efficacy, aligning with current trends toward personalized medicine.
The compound’s synthesis has evolved with green chemistry principles. Traditional methods relying on phosgene-based processes have been replaced by solvent-free protocols using N-chlorosuccinimide-mediated chlorination of cyclohexyl carbonates (DOI:10.xxxx). This approach reduces hazardous waste production by over 60%, as validated in a 2024 study published in Sustainable Chemistry & Pharmacy. Such advancements underscore its compatibility with environmentally conscious manufacturing standards.
In material science, this compound is pivotal for developing stimuli-responsive coatings. Its ability to form covalent bonds under UV light enables photocurable formulations used in anti-corrosion coatings (DOI:10.xxxx). The cyclohexyl carbonate backbone provides thermal resistance up to 150°C, while the chlorinated ethyl group acts as a photoactive site for crosslinking efficiency exceeding conventional acrylate systems by 35%. These properties are leveraged in aerospace and automotive industries for high-performance protective layers.
Critical to its utility is precise handling during synthesis and application. While not classified as a regulated substance under current international frameworks, adherence to standard laboratory safety protocols remains essential due to its reactive chlorine functionality. Recent toxicity studies indicate low acute oral LD₅₀ values (>5 g/kg) when synthesized under optimized conditions (DOI:10.xxxx), supporting its safe use in controlled environments.
Ongoing research explores its potential in carbon capture technologies through reversible CO₂ absorption via carbonate chemistry modifications (DOI:10.xxxx). By integrating the cyclohexyl carbonate structure into porous frameworks, scientists aim to create energy-efficient sorbents capable of cyclic CO₂ sequestration—a vital step toward sustainable industrial processes.
This compound’s multifunctionality arises from synergistic interactions between its structural components: the rigid cyclohexane ring provides spatial orientation for reaction specificity, while the chlorine atom introduces nucleophilic reactivity tailored for functionalization. Its modular design allows chemists to manipulate physicochemical properties through substituent variations on either moiety, enabling customization across diverse applications.
In conclusion, the CAS No. 99464-83-2 compound (1-Chloroethyl Cyclohexyl Carbonate) stands at the intersection of cutting-edge research and industrial innovation. From enhancing drug delivery systems to advancing eco-friendly materials and energy solutions, it exemplifies how strategic molecular design drives progress in modern chemistry. Continued exploration of its synthetic pathways and functional adaptations will undoubtedly unlock further applications across interdisciplinary fields.
99464-83-2 (1-Chloroethyl Cyclohexyl Carbonate) Related Products
- 103418-40-2(Carbonic acid, 1-chlorobutyl cyclohexyl ester)
- 104483-23-0(Carbonic acid, 1-chloropentyl cyclohexyl ester)
- 104483-25-2(Carbonic acid, 1-chloroethyl octadecyl ester)
- 192571-02-1(1-Chloroethyl dodecyl carbonate)
- 192630-21-0(Chloromethyl 1-methylcyclohexyl carbonate)
- 51942-26-8(Chloromethyl cyclopentyl carbonate)
- 98298-66-9(1-Chloroethyl isopropyl carbonate)
- 131801-45-1(1-Chloroethyl oxan-4-yl carbonate)
- 103418-36-6(Carbonic acid, 1-chloroethyl pentyl ester)
- 104483-20-7(1-chloroethyl 2-methylbutan-2-yl Carbonate)